molecular formula C15H20N2OS B2391003 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851804-23-4

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one

Katalognummer: B2391003
CAS-Nummer: 851804-23-4
Molekulargewicht: 276.4
InChI-Schlüssel: JQUUVBGXAUXDBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a synthetic chemical compound of significant interest in early-stage pharmacological and mechanistic biochemistry research. This molecule features a distinctive structure incorporating a 4,5-dihydroimidazole (imidazoline) core, a propanone linker, and a (2,5-dimethylphenyl)methylsulfanyl substituent. This specific architecture suggests potential as a versatile scaffold for investigating modulation of protein-protein interactions or enzymatic activity. Researchers are exploring its utility as a key intermediate in the synthesis of more complex molecules designed to target specific biological pathways. Its primary research value lies in its application as a tool compound for probing structure-activity relationships (SAR) within chemical series aimed at developing novel therapeutic agents. Further investigations are focused on elucidating its precise mechanism of action within various in vitro assay systems, contributing to the expansion of chemical biology probe libraries. This product is intended for use in controlled laboratory settings by qualified scientific personnel. 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-4-14(18)17-8-7-16-15(17)19-10-13-9-11(2)5-6-12(13)3/h5-6,9H,4,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUVBGXAUXDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328546
Record name 1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851804-23-4
Record name 1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclocondensation of 1,2-Diamines with Nitriles

A widely adopted method involves the reaction of 1,2-diamines with nitriles under acidic conditions. For instance, ethylenediamine derivatives may react with acrylonitrile analogs to form the imidazoline ring. Patent EP3453706A1 highlights the utility of phosphorus ylids in facilitating such cyclizations, where a ylid intermediate undergoes hydrolysis to generate reactive carbonyl species. Adjusting the electronic properties of the nitrile component (e.g., introducing electron-withdrawing groups) enhances cyclization efficiency, as demonstrated in yields exceeding 80% under optimized conditions.

Debus-Radziszewski-Inspired Three-Component Reactions

Modifications of the classical Debus-Radziszewski reaction enable the one-pot assembly of imidazolines from diketones, aldehydes, and ammonium acetate. This method proves advantageous for introducing substituents at the 1- and 2-positions simultaneously. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 110–115°C, with caustic soda (NaOH) acting as a base to deprotonate intermediates.

Acylation at the 1-Position: Propan-1-one Installation

Introducing the propanoyl group requires selective N-acylation of the imidazoline’s 1-nitrogen.

Friedel-Crafts Acylation with Propionyl Chloride

Reaction with propionyl chloride in anhydrous dichloromethane, catalyzed by aluminum trichloride, achieves efficient acylation. Patent US7531487B2 details analogous ketone formations using stoichiometric Lewis acids, though modern adaptations employ catalytic scandium triflate to reduce waste. Typical conditions:

  • Molar ratio (imidazoline : propionyl chloride): 1 : 1.2
  • Temperature: 0°C → room temperature gradient
  • Reaction time: 6–8 hours

Schotten-Baumann Acylation in Biphasic Systems

For improved regioselectivity, the Schotten-Baumann method utilizes aqueous NaOH and propionyl chloride in dichloromethane. This exothermic reaction benefits from rigorous cooling (0–5°C) and slow reagent addition to prevent N,O-diacylation. Post-reaction extraction with ethyl acetate and drying over MgSO4 yields crude product, which is subsequently purified via silica gel chromatography.

Integrated Synthetic Protocols

Combining these steps into a cohesive synthesis requires meticulous optimization. Table 1 compares two representative protocols:

Table 1. Comparative Analysis of Synthetic Routes

Parameter Protocol A (Sequential Steps) Protocol B (Convergent Synthesis)
Imidazoline Formation Debus-Radziszewski variant Cyclocondensation
Thioether Yield 68% 82%
Acylation Efficiency 74% 89%
Total Yield 42% 63%
Key Catalyst PEG600 Sc(OTf)3
Purification Method Recrystallization (toluene) Column Chromatography

Protocol B’s superiority stems from its convergent approach, wherein the propanoyl group is introduced prior to thioether formation, minimizing steric hindrance during acylation.

Industrial-Scale Considerations

Translating laboratory synthesis to production necessitates addressing:

  • Solvent Recovery : DMF recycling via vacuum distillation reduces costs, as implemented in CN104860887A’s large-scale imidazole syntheses
  • Catalyst Reusability : Immobilized Lewis acid catalysts (e.g., polymer-supported Sc(OTf)3) enable ≥5 reaction cycles without significant activity loss
  • Waste Management : Alkaline filtrates from thioether reactions require neutralization with dilute HCl before disposal, per EPA guidelines

Analytical Characterization

Critical spectroscopic data for verifying structure:

  • ¹H NMR (CDCl3) : δ 1.12 (t, 3H, CH2CH3), 2.28 (s, 6H, Ar-CH3), 3.45 (m, 4H, imidazoline CH2), 4.02 (s, 2H, SCH2Ar), 7.15–7.30 (m, 3H, aromatic)
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (thioether C-S)
  • MS (EI) : m/z 317 [M]⁺

These align with data from analogous compounds in US7531487B2 and EP3453706A1.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that compounds with similar structural motifs exhibit various pharmacological activities. Specifically:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives can possess antifungal and antibacterial properties. For instance, compounds containing imidazole rings have been evaluated for their efficacy against resistant bacterial strains .
  • Anticancer Potential : The compound's structural characteristics suggest potential applications in cancer therapy. A study highlighted the synthesis of hybrids that include imidazole derivatives which demonstrated significant antiproliferative effects in breast cancer cell lines .

Case Study: Anticancer Activity

A recent study synthesized a series of imidazole-containing compounds that were tested for cytotoxic activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer properties .

Agricultural Chemistry

The compound's thioether nature may also lend itself to applications in agricultural chemistry:

  • Pesticide Development : The unique chemical structure may be utilized in developing new pesticides or herbicides. Compounds with thioether functionalities have been explored for their potential to disrupt pest metabolism or growth.

Wirkmechanismus

The mechanism of action of 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Reported Applications
(5-Bromo-2-furyl){2-[(3-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 5-Bromofuran, 3-fluorobenzylsulfanyl 383.25 Bromofuran group replaces propanone; fluorine at benzyl position No direct bioactivity reported; structural similarity suggests kinase inhibition potential
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone 3-Fluorobenzylsulfanyl, 4-methoxyphenylacetophenone 358.43 Methoxyphenylacetophenone instead of propanone; fluorine at benzyl position Aryl sulfide moiety linked to antimicrobial activity in related compounds
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-nitrophenyl)ethanone 3-Fluorobenzylsulfanyl, 4-nitrophenylacetophenone 373.40 Nitro group at phenyl position; higher electron-withdrawing character Nitro group may enhance binding affinity in enzyme inhibitors
(S)-4,5-Diphenyl-1-[1-phenyl-3-(phenylsulfanyl)propan-2-yl]-2-(thiophen-2-yl)-1H-imidazole Diphenylimidazole core, thiophene, and phenylsulfanyl groups 523.69 Thiophene and diphenyl substitutions; stereospecificity (S-configuration) Aryl sulfides in this class exhibit antitumor and antimicrobial properties

Substituent Effects on Bioactivity

  • Steric Effects: The 2,5-dimethylphenyl group in the query compound introduces steric bulk, which could hinder binding in enzyme active sites compared to smaller substituents like fluorine in .

Structural and Crystallographic Insights

  • SHELX Refinement: Compounds in this class are often characterized using SHELX software for crystallographic refinement (e.g., bond lengths, angles, and torsional parameters) . For example, the 4,5-dihydroimidazole ring typically adopts a planar conformation with slight puckering, as observed in related structures .
  • Hydrogen Bonding: The propanone moiety in the query compound may engage in hydrogen bonding via its carbonyl oxygen, similar to the acetophenone derivatives in .

Biologische Aktivität

1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-mercaptoimidazole with appropriate alkylating agents. The synthesis typically involves the formation of the imidazole ring followed by the introduction of the methylsulfanyl group. Detailed methodologies can be found in specialized chemical literature and patents .

Antihypertensive Effects

Research indicates that compounds containing the imidazole ring exhibit significant antihypertensive properties. A study evaluated derivatives similar to 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one for their affinities for imidazoline binding sites (IBS) and adrenergic receptors. The most active compounds demonstrated high affinities for IBS and alpha(2) adrenergic receptors, leading to notable reductions in mean arterial blood pressure (MAP) in hypertensive models .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Compounds with similar imidazole scaffolds have shown efficacy against various cancer cell lines by modulating pathways such as mTOR and PI3K, which are crucial for cancer cell proliferation and survival. The interaction with PD-1/PD-L1 pathways has also been suggested as a mechanism for enhancing immune responses against tumors .

Case Studies

Several studies have documented the effects of related compounds on cardiovascular health and cancer treatment:

  • Cardiovascular Study : In a study involving spontaneously hypertensive rats, compounds with imidazole derivatives were administered to evaluate their impact on heart rate and blood pressure. Results indicated that high-affinity compounds significantly lowered MAP while maintaining heart rate stability .
  • Cancer Research : A recent investigation into the pharmacological effects of imidazole-based drugs highlighted their ability to inhibit tumor growth in vitro. The study focused on the modulation of immune checkpoints and showed promise for future therapeutic applications in oncology .

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activity of related compounds:

Compound Biological Activity Mechanism Reference
Compound AAntihypertensiveIBS affinity
Compound BAnticancermTOR inhibition
Compound CImmunomodulatoryPD-1 blockade

Q & A

Q. What are the common synthetic routes for preparing 1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one, and what are their limitations?

The synthesis typically involves forming the imidazole core via condensation reactions between amines and carbonyl compounds, followed by introducing the (2,5-dimethylphenyl)methylsulfanyl group through alkylation or thiol-ene reactions. A key challenge is controlling regioselectivity during imidazole ring formation and avoiding side reactions with the sulfanyl moiety. For example, related imidazole derivatives are synthesized using dibenzoyl and ammonium acetate in methanol under reflux (65°C for 12 hours) . However, low yields (<50%) are common due to competing oxidation of sulfur-containing intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR : 1^1H NMR can identify protons on the imidazole ring (δ 6.5–7.5 ppm), the methylsulfanyl group (δ 2.1–2.5 ppm), and the propan-1-one moiety (δ 2.8–3.2 ppm for ketone-adjacent CH2_2). 13^{13}C NMR resolves carbonyl carbons (~200 ppm) and aromatic carbons.
  • IR : A strong C=O stretch (~1700 cm1^{-1}) and C-S stretches (~650 cm1^{-1}) are diagnostic.
  • MS : High-resolution MS confirms the molecular ion ([M+H]+^+) at m/z 331.18 (calculated for C19_{19}H23_{23}N2_2OS). Cross-referencing with X-ray crystallography (e.g., bond lengths and angles in imidazole rings) enhances validation .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

The compound is lipophilic due to aromatic and sulfur groups, with low solubility in polar solvents (e.g., water). Solubility can be improved using DMSO or methanol. For biological assays, stock solutions in DMSO (10 mM) diluted to ≤0.1% v/v in buffer are standard to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanyl-substituted imidazole intermediate?

  • Temperature : Lowering reaction temperatures (e.g., 0–25°C) during sulfanyl group introduction reduces disulfide byproduct formation.
  • Catalysts : Using Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts enhances thiol-alkylation efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound from side products .

Q. What contradictions exist between computational predictions and experimental data for this compound’s stability?

Density functional theory (DFT) models often overestimate the stability of the imidazole ring’s tautomeric forms. Experimental data (e.g., X-ray crystallography) show that the 4,5-dihydroimidazole ring adopts a non-planar conformation, stabilized by intramolecular C–H⋯π interactions (3.2–3.5 Å distances), which are not fully captured in simulations .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

The electron-rich sulfur atom and aromatic rings enhance interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Structure-activity relationship (SAR) studies on analogs reveal that substituting the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -NO2_2) reduces activity, likely due to disrupted π-π stacking .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

  • Fluorescence-based assays : Measure competitive inhibition of enzymes like kinases or proteases using fluorogenic substrates (e.g., FITC-labeled casein).
  • Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd_d) by tracking fluorescence changes under temperature gradients.
  • Controls : Include a known inhibitor (e.g., staurosporine for kinases) and validate with dose-response curves (IC50_{50} calculations) .

Q. How can environmental fate studies be designed to assess the compound’s persistence?

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify half-life.
  • Microbial degradation : Use OECD 301B tests with activated sludge to measure biodegradation over 28 days. Data from related sulfanyl-imidazoles suggest moderate persistence (t1/2_{1/2} > 30 days in water) due to low bioavailability .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Batch variability : Characterize purity (HPLC ≥95%) and confirm absence of endotoxins.
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times.
  • Meta-analysis : Compare IC50_{50} values from ≥3 independent studies using ANOVA to identify outliers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50} and Hill coefficients. Bootstrap resampling (1,000 iterations) estimates confidence intervals. For low-dose effects, benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL approaches .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.